molecular formula C12H15BrO2 B8683845 2-[(3-bromophenyl)methoxy]oxane

2-[(3-bromophenyl)methoxy]oxane

Cat. No. B8683845
M. Wt: 271.15 g/mol
InChI Key: APXXXQKNVOEDCU-UHFFFAOYSA-N
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Patent
US05424320

Procedure details

A solution of 3-bromobenzyl alcohol (84.9 g; Aldrich), 3,4-dihydro-2H-pyran (44 g) and anhydrous p-toluene sulfonic acid (1 g) in CH2Cl2 (800 mL) was stirred at 5° C. for 1 hr. then at r.t. overnight. The mixture was concentrated and the residue chromatographed (5% EtOAc/hexane) to afford the title compound as an oil.
Quantity
84.9 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl>[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
Quantity
84.9 g
Type
reactant
Smiles
BrC=1C=C(CO)C=CC1
Name
Quantity
44 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at r.t.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (5% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCC1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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